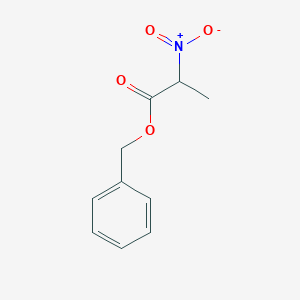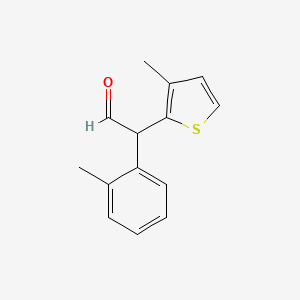
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is an organic compound that features both a phenyl and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzene and 3-methylthiophene.
Formation of Intermediate: These starting materials undergo a Friedel-Crafts acylation reaction to form an intermediate compound.
Aldehyde Formation: The intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized conditions for each reaction step. Catalysts and solvents would be chosen to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetic acid.
Reduction: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving aldehydes.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde would depend on its specific application. Generally, aldehydes can act as electrophiles in various chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylphenyl)-2-(thiophen-2-yl)acetaldehyde: Lacks the methyl group on the thiophene ring.
2-(phenyl)-2-(3-methylthiophen-2-yl)acetaldehyde: Lacks the methyl group on the phenyl ring.
2-(2-Methylphenyl)-2-(thiophen-3-yl)acetaldehyde: The thiophene ring is substituted at a different position.
Uniqueness
2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is unique due to the presence of both methyl groups on the phenyl and thiophene rings, which can influence its chemical reactivity and physical properties.
Eigenschaften
Molekularformel |
C14H14OS |
|---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C14H14OS/c1-10-5-3-4-6-12(10)13(9-15)14-11(2)7-8-16-14/h3-9,13H,1-2H3 |
InChI-Schlüssel |
AHYLZJIJQSUJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(C=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


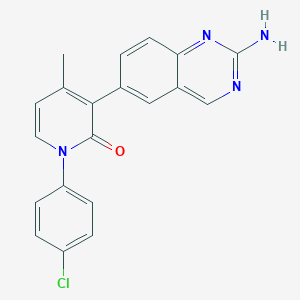



![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
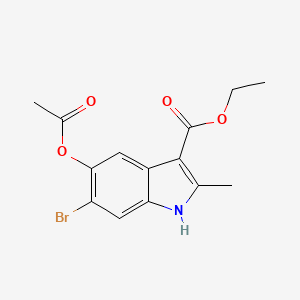
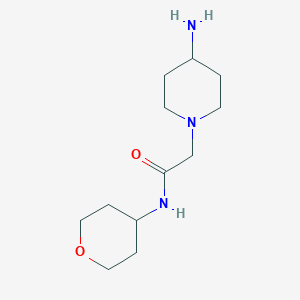
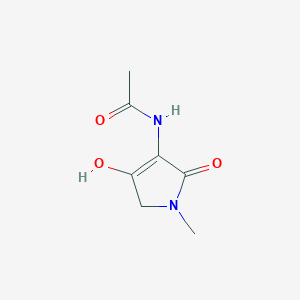

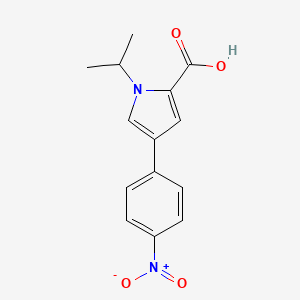
![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
